molecular formula C18H26N2O2 B2676849 2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 332045-52-0

2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2676849
CAS No.: 332045-52-0
M. Wt: 302.418
InChI Key: RNXHADDNDXRCHU-UHFFFAOYSA-N
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Description

The compound 2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile belongs to the 4H-chromene-3-carbonitrile family, characterized by a fused bicyclic chromene core with a nitrile group at position 3 and an amino group at position 2. The hexyl substituent at position 4 distinguishes it from structurally analogous derivatives, which typically feature aromatic or substituted aryl groups at this position. These compounds are synthesized via multicomponent reactions involving aldehydes, diketones, and malononitrile, often catalyzed by green or organocatalytic systems. Their biological relevance spans anticancer, tyrosinase inhibitory, and DNA-binding activities, influenced by substituent-driven electronic and steric effects.

Properties

IUPAC Name

2-amino-4-hexyl-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-4-5-6-7-8-12-13(11-19)17(20)22-15-10-18(2,3)9-14(21)16(12)15/h12H,4-10,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXHADDNDXRCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot synthesis, which combines multiple reactants in a single reaction vessel to form the desired product. For instance, a typical synthetic route might involve the reaction of hexyl aldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), and malononitrile in the presence of a base such as potassium tert-butoxide in a solvent like methanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives with different functional groups attached to the chromene core .

Scientific Research Applications

2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves interactions with various molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in other interactions that modulate biological pathways. For example, its potential anti-inflammatory activity might involve inhibition of cyclooxygenase enzymes, while its anticancer effects could be due to interactions with DNA or proteins involved in cell proliferation.

Comparison with Similar Compounds

Key Data from Analogous Compounds:

Substituent at Position 4 Melting Point (°C) Solubility Trends Notable Spectral Features Reference
4-((4-Chlorobenzyl)oxy)phenyl 207–208 Moderate in DMSO IR: 2187 cm⁻¹ (C≡N), ¹H NMR: δ 7.48 (aromatic H)
3,4-Dimethoxyphenyl Not reported Low aqueous solubility Crystal structure: Half-boat cyclohexyl conformation
4-Methoxyphenyl Not reported Soluble in ethanol 2D hydrogen-bonded sheets via N-H···O/N interactions

Hexyl Derivative Inference :

  • Lipophilicity : Higher than aryl analogs (logP ~4–5 estimated), favoring passive diffusion across biological membranes.
  • Melting Point : Likely lower than aromatic derivatives (e.g., 207°C for 4-((4-chlorobenzyl)oxy)phenyl) due to reduced crystallinity from the flexible alkyl chain.

Hexyl Derivative Inference :

  • Anticancer Potential: Aliphatic chains may enhance uptake but reduce target specificity compared to planar aryl groups.
  • Enzyme Inhibition : Hexyl’s steric bulk could hinder binding to active sites (e.g., tyrosinase), unlike smaller substituents.

Biological Activity

2-Amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound belonging to the class of 4H-chromenes. This compound has attracted significant attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O2C_{18}H_{26}N_{2}O_{2}. The compound features a unique hexyl side chain that may influence its biological activity and pharmacokinetic properties.

Anticancer Activity

Research indicates that compounds within the chromene class exhibit significant anticancer properties. For instance, studies have demonstrated that related chromene derivatives can inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity of Related Chromene Compounds

Compound NameCell Line TestedIC50 (µg/mL)Reference
Compound 1MCF-72.4
Compound 1PC-33.2
Compound 1A5493.78
Compound 1HCT-116Not reported
Compound 1HepG-2Not reported

The compound's efficacy was evaluated using the MTT assay against several cancer cell lines including MCF-7 (breast cancer), PC-3 (prostate cancer), and A549 (lung cancer) with promising results indicating selective cytotoxicity towards malignant cells compared to normal cell lines.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases associated with tumor growth. For example, studies have shown that chromene derivatives can inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways.

Table 2: Kinase Inhibition Data

Compound NameKinase TargetIC50 (µM)Reference
Compound 1EGFR0.216
Compound 1VEGFR0.259
SorafenibEGFR0.230
SorafenibVEGFR0.307

The data suggest that the compound exhibits comparable inhibitory activity to Sorafenib, a known anticancer drug.

Antimicrobial Activity

In addition to anticancer properties, compounds similar to 2-amino-4-hexyl derivatives have been reported to possess antimicrobial activities against various pathogens. The structure-function relationship indicates that modifications in the side chains can enhance antimicrobial efficacy.

Case Studies

Several case studies have explored the biological activities of related chromene compounds:

  • Study on Antitumor Activity : A study evaluated a series of chromene derivatives for their ability to inhibit tumor cell proliferation in vitro. The results indicated that specific structural modifications led to enhanced cytotoxicity against breast and prostate cancer cell lines.
  • Study on Kinase Inhibition : Another research focused on the inhibitory effects of chromene derivatives on EGFR and VEGFR kinases. The findings suggested that these compounds could serve as potential leads for developing targeted cancer therapies.

Q & A

Q. Basic Research Focus :

  • Methodology : Utilize one-pot multicomponent reactions (MCRs) under solvent-free conditions, as demonstrated for analogous chromene derivatives . Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst loading (e.g., piperidine or L-proline) to enhance cyclization efficiency.
  • Data-Driven Adjustments : Vary substituents on the phenyl ring (e.g., trifluoromethyl, methyl, or dimethylamino groups) to assess steric/electronic effects on regioselectivity .

Q. Advanced Research Focus :

  • Contradiction Resolution : Address discrepancies in yield (e.g., 60–85% in similar compounds) by comparing microwave-assisted synthesis vs. conventional heating . Use X-ray crystallography to confirm product regiochemistry and purity .

What structural features dictate the conformational stability of the fused cyclohexenone-pyran ring system in this chromene derivative?

Q. Basic Research Focus :

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and puckering parameters. For example, the cyclohexenone ring adopts a sofa conformation, with a Cremer-Pople puckering amplitude (Q) of 0.45–0.50 Å in related structures .
  • Key Metrics : Compare torsion angles (e.g., C5–C6–C7–C8) between derivatives to identify steric clashes from hexyl or dimethyl groups .

Q. Advanced Research Focus :

  • Data Contradiction Analysis : Investigate why some derivatives (e.g., 4-(4-methylphenyl) vs. 4-(trifluoromethylphenyl)) exhibit planar vs. distorted pyran rings despite similar synthesis conditions . Use density functional theory (DFT) to model steric strain.

How do intermolecular hydrogen-bonding networks influence the crystallographic packing and material properties of this compound?

Q. Basic Research Focus :

  • Methodology : Analyze hydrogen-bond motifs (e.g., N–H⋯N or N–H⋯O) using SC-XRD. For example, layers parallel to the bc plane in 4-(dimethylamino)phenyl derivatives are stabilized by bifurcated H-bonds .
  • Quantitative Analysis : Calculate hydrogen-bond distances (2.7–3.0 Å) and angles (150–170°) to correlate with thermal stability .

Q. Advanced Research Focus :

  • Contradiction Resolution : Explain why certain substituents (e.g., hexyl) disrupt H-bonding networks, leading to amorphous phases. Use differential scanning calorimetry (DSC) to link packing efficiency to melting points .

What computational strategies are effective for predicting the bioactivity of chromene derivatives like this compound?

Q. Basic Research Focus :

  • Methodology : Employ molecular docking (e.g., AutoDock Vina) to screen against antimicrobial targets (e.g., E. coli DNA gyrase) using structural analogs with known MIC values .
  • Data Validation : Cross-reference docking scores with experimental antifungal assays (e.g., agar diffusion) for 4-methylphenyl derivatives .

Q. Advanced Research Focus :

  • Contradiction Analysis : Address mismatches between predicted and observed bioactivity (e.g., poor correlation with antioxidant assays) by incorporating solvent-accessible surface area (SASA) calculations .

How can reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this chromene derivative?

Q. Advanced Research Focus :

  • Methodology : Apply artificial force-induced reaction (AFIR) algorithms to map energy barriers for key steps, such as Knoevenagel condensation or Michael addition .
  • Case Study : For hexyl-substituted derivatives, compare computed activation energies (ΔG‡) with experimental yields to refine solvent/base combinations .

What experimental and computational techniques resolve contradictions in reported biological activity data for structurally similar chromenes?

Q. Advanced Research Focus :

  • Methodology : Conduct meta-analysis of IC50 values for antimicrobial activity across derivatives. Use principal component analysis (PCA) to cluster substituent effects (e.g., electron-withdrawing vs. donating groups) .
  • Validation : Re-synthesize disputed compounds (e.g., 4-(trifluoromethylphenyl) analog ) under standardized conditions and re-test bioactivity.

How do environmental factors (e.g., temperature, humidity) affect the crystallization of this compound?

Q. Basic Research Focus :

  • Methodology : Perform polymorph screening using solvent-drop grinding and variable-temperature SC-XRD. For example, monoclinic (C2/c) vs. triclinic (P1) phases form at 298 K vs. 296 K in related structures .

  • Data Table :

    ConditionCrystal SystemSpace GroupReference
    296 K, slow evap.TriclinicP1
    298 K, rapid coolingMonoclinicC2/c

Q. Advanced Research Focus :

  • Contradiction Resolution : Explain why hexyl derivatives resist crystallization despite similar conditions. Use dynamic vapor sorption (DVS) to study hygroscopicity .

What spectroscopic techniques are most reliable for characterizing the hexyl-substituted chromene core?

Q. Basic Research Focus :

  • Methodology : Combine NMR (¹H/¹³C), FT-IR (C≡N stretch: ~2200 cm⁻¹), and high-resolution mass spectrometry (HRMS) for structural validation .
  • Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the tetrahydro-4H-chromene region (δ 1.2–2.8 ppm) .

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